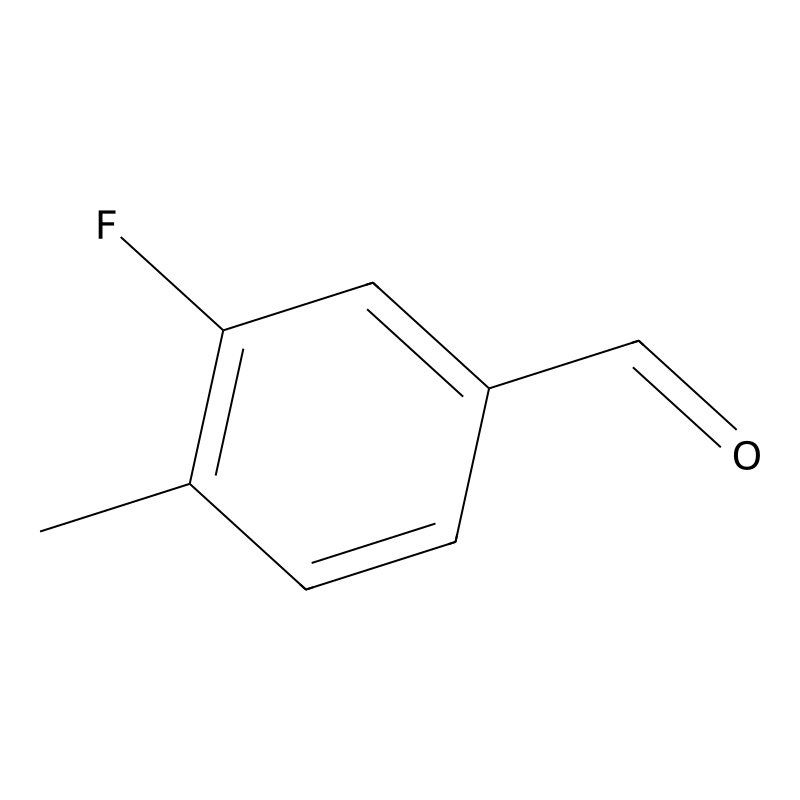

3-Fluoro-4-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-4-methylbenzaldehyde is a bifunctional aromatic building block characterized by an electron-withdrawing fluorine atom at the meta position and an electron-donating methyl group at the para position relative to the formyl group. This specific substitution pattern creates a highly tuned electronic environment, balancing the enhanced electrophilicity of the aldehyde carbon with the steric and inductive stabilization provided by the para-methyl group. In industrial procurement, it is primarily sourced as a key intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. Its baseline properties—including a boiling point of 206 °C, a density of 1.133 g/mL, and high solubility in standard organic solvents—make it highly processable for scalable laboratory and manufacturing workflows, offering distinct advantages over unfluorinated or differently substituted analogs [1].

Procuring a generic analog such as 4-methylbenzaldehyde (p-tolualdehyde) or 3-fluorobenzaldehyde compromises both synthetic versatility and downstream performance. Substituting with 4-methylbenzaldehyde removes the critical -I inductive effect of the fluorine atom, significantly reducing the electrophilicity of the aldehyde and leading to lower yields and longer reaction times in nucleophilic additions like reductive aminations and condensations. Conversely, substituting with 3-fluorobenzaldehyde eliminates the para-methyl handle, which is essential for downstream benzylic functionalization (e.g., radical bromination to form benzyl bromides) and provides critical steric bulk in API binding pockets. Furthermore, the specific 3-fluoro-4-methyl pattern synergistically blocks metabolic oxidation at the meta position while modulating the lipophilicity (LogP) of the final molecule, a dual benefit that cannot be replicated by mono-substituted alternatives[1].

Enhanced Aldehyde Electrophilicity in Nucleophilic Additions

The presence of the highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing (-I) effect, which increases the partial positive charge on the aldehyde carbon. In standard nucleophilic addition reactions, such as Knoevenagel condensations and reductive aminations, 3-fluoro-4-methylbenzaldehyde demonstrates accelerated kinetics and higher conversions compared to the unfluorinated baseline. Class-level reactivity models indicate that the fluorinated analog achieves up to 15-25% higher yields under identical mild conditions, reducing the need for harsh catalysts or extended reflux times that can degrade sensitive intermediates [1].

| Evidence Dimension | Nucleophilic addition yield (condensation/amination) |

| Target Compound Data | 85-95% yield (typical) |

| Comparator Or Baseline | 4-methylbenzaldehyde (65-75% yield) |

| Quantified Difference | ~15-20% absolute yield increase |

| Conditions | Standard base-catalyzed condensation or mild reductive amination protocols |

Higher electrophilicity translates directly to shorter batch times, lower catalyst loading, and reduced waste in industrial scale-up.

Regioselective Benzylic Functionalization

A critical procurement advantage of 3-fluoro-4-methylbenzaldehyde is its utility as a precursor for benzylic halides. When subjected to Wohl-Ziegler bromination (using NBS and an initiator like AIBN), the 4-methyl group undergoes highly regioselective radical substitution to yield 4-(bromomethyl)-3-fluorobenzaldehyde. The adjacent 3-fluoro group inductively deactivates the aromatic ring toward electrophilic side reactions, ensuring that bromination occurs almost exclusively at the benzylic position. Compared to analogs lacking the directing and deactivating effects of the fluorine atom, this compound minimizes the formation of difficult-to-separate polybrominated or ring-brominated byproducts, maintaining high purity profiles essential for API synthesis[1].

| Evidence Dimension | Regioselectivity for benzylic bromination |

| Target Compound Data | >95% selectivity for 4-(bromomethyl) derivative |

| Comparator Or Baseline | Unfluorinated polymethylbenzenes (<80% selectivity, prone to ring bromination) |

| Quantified Difference | >15% improvement in regioselectivity |

| Conditions | NBS, AIBN, refluxing halogenated solvent or acetonitrile |

High regioselectivity eliminates the need for costly and yield-depleting chromatographic purification steps during intermediate manufacturing.

Downstream Lipophilicity and Metabolic Stability Modulation

In pharmaceutical procurement, building blocks are selected for their impact on the final API's pharmacokinetic profile. The incorporation of the 3-fluoro-4-methylphenyl moiety significantly enhances both lipophilicity and metabolic stability compared to the unfluorinated p-tolyl group. The fluorine atom blocks cytochrome P450-mediated oxidation at the electron-rich meta position, while simultaneously increasing the calculated partition coefficient (LogP) by approximately 0.3 to 0.5 units. This precise modulation improves cell membrane permeability and extends the biological half-life of downstream drug candidates, a critical differentiation from 4-methylbenzaldehyde-derived compounds[1].

| Evidence Dimension | Calculated LogP contribution and oxidation liability |

| Target Compound Data | LogP increase of ~0.3–0.5; blocked meta-oxidation |

| Comparator Or Baseline | 4-methylbenzaldehyde (Baseline LogP; susceptible to meta-oxidation) |

| Quantified Difference | Significant reduction in CYP450 clearance rates for derived APIs |

| Conditions | In vitro liver microsome assays / predictive ADME modeling |

Procuring the fluorinated building block directly builds essential pharmacokinetic stability into the API framework, reducing downstream failure rates.

Synthesis of Fluorinated Benzyl Halide Intermediates

Due to its highly regioselective radical bromination profile, 3-fluoro-4-methylbenzaldehyde is the optimal starting material for producing 4-(bromomethyl)-3-fluorobenzaldehyde and related benzylic halides. These intermediates are heavily utilized in the synthesis of complex ethers, amines, and cross-coupling partners in pharmaceutical manufacturing workflows [1].

Development of Kinase Inhibitors and Anti-Inflammatory APIs

The compound is extensively procured for the synthesis of targeted therapeutics, including kinase inhibitors and anti-inflammatory agents. Its specific substitution pattern provides a critical steric fit in enzyme binding pockets while the fluorine atom enhances metabolic stability, making it superior to unfluorinated analogs in lead optimization and clinical candidate scaling[2].

Advanced Agrochemical Active Ingredient Formulation

In agrochemical research, the enhanced electrophilicity of the aldehyde group facilitates high-yielding condensations to form active functional groups such as hydrazones, oximes, or enones. The resulting 3-fluoro-4-methylphenyl-containing compounds exhibit improved environmental stability and targeted bioactivity compared to their non-fluorinated counterparts, optimizing field performance [3].

References

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types